Ethyl 8-(4-nitrophenyl)-8-oxooctanoate Ethyl 8-(4-nitrophenyl)-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 898777-65-6
VCID: VC2303378
InChI: InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

CAS No.: 898777-65-6

Cat. No.: VC2303378

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate - 898777-65-6

Specification

CAS No. 898777-65-6
Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name ethyl 8-(4-nitrophenyl)-8-oxooctanoate
Standard InChI InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3
Standard InChI Key JPLUOJMTINSTSU-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Basic Information and Identification

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is identified by the CAS registry number 898777-65-6 . The compound is characterized by the molecular formula C₁₆H₂₁NO₅ with a calculated molecular weight of 307.34 g/mol . This compound is alternatively known by the synonyms "Ethyl 4-nitro-η-oxobenzeneoctanoate" and "Benzeneoctanoic acid, 4-nitro-η-oxo-, ethyl ester" .

Chemical Identifiers

Table 1 presents the chemical identifiers associated with Ethyl 8-(4-nitrophenyl)-8-oxooctanoate:

Identifier TypeValue
CAS Number898777-65-6
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
IUPAC Nameethyl 8-(4-nitrophenyl)-8-oxooctanoate
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N+[O-]
InChIInChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3
InChIKeyJPLUOJMTINSTSU-UHFFFAOYSA-N

Structural Features and Chemical Properties

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate possesses a distinctive molecular architecture characterized by an eight-carbon chain connecting an ethyl ester group at one end and a 4-nitrophenyl group at the other. The compound contains multiple functional groups: an ethyl ester (-COOC₂H₅), a ketone (C=O), and a nitro group (-NO₂) attached to a benzene ring.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate are summarized in Table 2:

PropertyValue
AppearanceNot specified in available literature
LogP3.6812
Topological Polar Surface Area (TPSA)86.51 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Rotatable Bonds10

The compound's relatively high LogP value of 3.6812 indicates moderate lipophilicity, suggesting it may have good membrane permeability but limited water solubility . The topological polar surface area (TPSA) of 86.51 Ų suggests moderate polarity contributed primarily by the nitro and carbonyl functional groups .

Functional Groups and Reactivity

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate contains three key functional groups that define its reactivity profile:

Ester Group

Structural Relationships to Similar Compounds

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate belongs to a broader family of functionalized phenyloxoalkanoate esters. Several structurally related compounds appear in the literature with variations in:

  • The para-substituent on the phenyl ring (e.g., ethoxy, methoxy, iodo)

  • The length of the carbon chain between functional groups

  • The nature of the ester group

Some notable analogs include:

  • Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS: 24727565)

  • Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS: 898777-48-5)

  • Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate (CAS: 898758-97-9)

These structural relationships suggest that Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is part of a chemical library likely developed for structure-activity relationship studies or as intermediates in the synthesis of more complex molecules.

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